molecular formula C16H25NO3 B1592022 Mebeverine Acid CAS No. 475203-77-1

Mebeverine Acid

Cat. No.: B1592022
CAS No.: 475203-77-1
M. Wt: 279.37 g/mol
InChI Key: UZUWRVLVHOYTNN-UHFFFAOYSA-N
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Description

Mebeverine acid is a derivative of mebeverine, a drug primarily used to alleviate symptoms of irritable bowel syndrome (IBS) and other gastrointestinal disorders. Mebeverine works by relaxing the muscles in and around the gut, providing relief from stomach pain, cramps, persistent diarrhea, and flatulence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mebeverine acid can be synthesized through various chemical reactions. One common method involves the esterification of 3,4-dimethoxybenzoic acid with 4-(ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino)butanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mebeverine acid has a wide range of applications in scientific research:

Mechanism of Action

Mebeverine acid exerts its effects by acting directly on the smooth muscle of the gastrointestinal tract. It is believed to work through multiple mechanisms, including:

    Ion Channel Modulation: Decreasing ion channel permeabilities.

    Noradrenaline Reuptake Blockade: Inhibiting the reuptake of noradrenaline.

    Local Anesthetic Effect: Providing a local anesthetic effect on the smooth muscle.

    Muscarinic Receptor Interaction: Weakly interacting with muscarinic receptors.

Comparison with Similar Compounds

    Papaverine: Another antispasmodic drug used to treat smooth muscle spasms.

    Verapamil: A calcium channel blocker with similar muscle-relaxing properties.

    Dicyclomine: An anticholinergic used to treat IBS.

Uniqueness: Mebeverine acid is unique in its specific action on the smooth muscle of the gastrointestinal tract without systemic anticholinergic side effects. This makes it particularly suitable for patients with conditions like prostatic hypertrophy and glaucoma, where anticholinergic effects are undesirable .

Properties

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUWRVLVHOYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608658
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475203-77-1
Record name 4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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